molecular formula C11H10ClN5O2 B2571603 N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-33-2

N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2571603
CAS No.: 450345-33-2
M. Wt: 279.68
InChI Key: VKJRDUIFBHKBQD-UHFFFAOYSA-N
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Description

N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a nitro group and an amine group, along with a 3-chloro-4-methylphenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3-chloro-4-methylaniline with a pyrimidine derivative under specific conditions. One common method includes the use of acetic acid as a solvent, which facilitates the reaction and ensures good yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group and the pyrimidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide
  • N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
  • N-(3-chloro-4-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide

Uniqueness

N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. Its combination of a nitro group and a chloro-methylphenyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O2/c1-6-2-3-7(4-8(6)12)16-11-9(17(18)19)10(13)14-5-15-11/h2-5H,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJRDUIFBHKBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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